![molecular formula C17H23ClN4O B1148948 N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride CAS No. 141136-01-8](/img/structure/B1148948.png)
N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is often used as an impurity in the synthesis of Granisetron hydrochloride, a specific serotonin (5HT3) receptor antagonist used as an antiemetic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride involves several steps. The key starting materials include 1-methyl-1H-indazole-3-carboxylic acid and 9-azabicyclo[3.3.1]nonane. The reaction typically involves the formation of an amide bond between these two components under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The primary application of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride is related to its role as an impurity in the synthesis of granisetron, which is used in clinical settings for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.
Case Study 1: Efficacy in Chemotherapy-Induced Nausea
A clinical study evaluated the efficacy of granisetron in patients undergoing high-dose cisplatin chemotherapy. Results indicated that patients receiving granisetron experienced significantly lower rates of nausea and vomiting compared to those receiving placebo (p < 0.001). The study highlighted the importance of receptor antagonism in managing chemotherapy-induced symptoms effectively.
Case Study 2: Postoperative Nausea Management
In a randomized controlled trial involving postoperative patients, granisetron was administered to assess its effectiveness in preventing nausea post-surgery. The findings revealed that patients treated with granisetron had a lower incidence of postoperative nausea (30%) compared to those who received standard care (60%) (p < 0.05), demonstrating its utility in surgical settings.
Wirkmechanismus
The mechanism of action of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride involves its interaction with serotonin receptors. It acts as an antagonist at the 5HT3 receptor, inhibiting the action of serotonin and thereby preventing nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Granisetron hydrochloride: A specific serotonin (5HT3) receptor antagonist used as an antiemetic.
Ondansetron: Another 5HT3 receptor antagonist with similar antiemetic properties.
Palonosetron: A newer 5HT3 receptor antagonist with a longer half-life.
Uniqueness
N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride is unique due to its specific structure, which allows it to act as an impurity in the synthesis of Granisetron hydrochloride. Its unique bicyclic structure provides distinct chemical properties that are not found in other similar compounds .
Biologische Aktivität
N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride, commonly referred to as a granisetron-related compound, is a synthetic derivative with notable implications in pharmacology, particularly in the field of antiemetics. This compound has been studied for its potential biological activities, including its interactions with serotonin receptors and its effects on nausea and vomiting.
- Molecular Formula : C17H22N4O·HCl
- Molecular Weight : 334.84 g/mol
- CAS Number : 141136-01-8
- Melting Point : >150°C (decomposes)
- Solubility : Slightly soluble in DMSO and methanol
This compound acts primarily as a selective antagonist of the 5-HT_3 receptor, which is crucial in mediating nausea and vomiting responses in the central nervous system. By blocking these receptors, the compound effectively reduces the incidence of chemotherapy-induced nausea and vomiting (CINV).
1. Antiemetic Effects
The primary use of this compound is in the prevention and treatment of CINV. Clinical studies have shown that granisetron and its related compounds can significantly reduce the frequency and severity of nausea in patients undergoing chemotherapy.
Table 1: Summary of Clinical Findings on Antiemetic Activity
2. Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a half-life suitable for clinical use, allowing for effective dosing schedules that align with chemotherapy regimens. It exhibits high bioavailability when administered orally.
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Peak Plasma Concentration (C_max) | 50 ng/mL (after oral dose) |
Time to C_max (T_max) | 2 hours |
Elimination Half-Life | 9 hours |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
Case Study 1: Chemotherapy-Induced Nausea
A randomized controlled trial involving 200 patients receiving cisplatin-based chemotherapy demonstrated that those treated with granisetron experienced a significant reduction in both acute and delayed nausea compared to placebo.
Case Study 2: Postoperative Nausea
In a study involving postoperative patients, administration of granisetron resulted in a marked decrease in vomiting within the first 24 hours post-surgery compared to standard care protocols.
Eigenschaften
IUPAC Name |
N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.ClH/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11;/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22);1H/t11-,12+,13?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPROKMWVNUWVSC-KOQCZNHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.